Moniliphenone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
104022-80-2 |
|---|---|
Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3-hydroxybenzoate |
InChI |
InChI=1S/C16H14O6/c1-8-6-11(18)14(12(19)7-8)15(20)13-9(16(21)22-2)4-3-5-10(13)17/h3-7,17-19H,1-2H3 |
InChI Key |
OLWGLSCBBRIVGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=CC=C2O)C(=O)OC)O |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=CC=C2O)C(=O)OC)O |
Origin of Product |
United States |
Natural Occurrence and Isolation from Mycological Sources
Methodologies for Isolation and Purification of Moniliphenone from Biological Extracts
Chromatographic Separation Techniques
The isolation and purification of this compound from complex fungal extracts necessitate the application of sophisticated chromatographic separation techniques. Chromatography, as a fundamental biophysical technique, enables the separation, identification, and purification of mixture components based on their differential interactions with a stationary phase and a mobile phase. nih.govijpsjournal.comjournalagent.comchromtech.comkhanacademy.org
Common chromatographic methods employed in the isolation of natural products, including this compound, from fungal cultures include:
Column Chromatography (CC): This is a widely used method for purifying biomolecules, where the sample is applied to a column containing a stationary phase, and a mobile phase is passed through it, eluting components at different rates. nih.govjournalagent.com
Thin-Layer Chromatography (TLC): TLC utilizes a solid adsorbent coated on a plate, through which the mobile phase travels by capillary action, separating components based on their differing flow rates. nih.govijpsjournal.comkhanacademy.org
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique that offers high sensitivity, accuracy, and versatility for separating, identifying, and quantifying components in complex mixtures. ijpsjournal.comchromtech.com It operates on the principle of differential affinities between compounds and the stationary/mobile phases, leading to varying retention times. chromtech.com HPLC encompasses various separation modes, such as reversed-phase and normal-phase chromatography, optimized for specific compound properties. chromtech.com
In the isolation of this compound from Alternaria sonchi, a Sephadex LH-20 column was specifically utilized for the separation of the crude solid phase extract. nih.gov This indicates the use of size-exclusion chromatography, which separates molecules based on their molecular size. nih.govchromtech.com
Extraction Methods from Fungal Cultures
The initial step in obtaining this compound involves culturing the producing fungi and then extracting the compound from the fungal biomass or culture filtrate. Fungi are typically grown on specialized media under controlled conditions to optimize metabolite production. For instance, Alternaria sonchi was cultivated on autoclaved pearl barley, while Fimetariella rabenhorstii was maintained on potato dextrose agar (B569324) (PDA). nih.govacs.org
Detailed extraction procedures vary depending on the fungal species and the nature of the target compound. For Alternaria sonchi, the following extraction process was reported:
Hexane (B92381) Extraction: Fresh solid fungal culture was extracted twice with hexane by shaking. The combined hexane extracts were dried over anhydrous sodium sulfate (B86663) and evaporated to yield a crude hexane extract. nih.gov
Acetone-Water Extraction: The remaining dry fungal culture was then blended and repeatedly extracted with a mixture of acetone-water (Me2CO-H2O) in a 50:50 v/v ratio. nih.gov
Aqueous Phase Processing: After evaporating the acetone, the aqueous phase was passed through a Diaion HP-20 column. The column was subsequently washed with water and then eluted with methanol (B129727) to obtain the crude solid phase extract. nih.gov
In the case of Fimetariella rabenhorstii, this compound was isolated from the fungus's culture filtrates, suggesting that the compound is secreted into the growth medium. nih.govresearchgate.netunibo.it Another general approach for extracting secondary metabolites from fungi, such as Penicillium chrysogenum, involves extraction with ethyl acetate (B1210297). researchgate.net
Table 2: Representative Extraction and Separation Workflow for this compound
| Step | Method/Reagents | Purpose | Fungal Source Example | Reference |
| Fungal Culture | Pearl barley, PDA, controlled conditions | Biomass production | A. sonchi, F. rabenhorstii | nih.govacs.org |
| Initial Extraction | Hexane (repeated shaking) | Non-polar compound extraction | A. sonchi | nih.gov |
| Secondary Extraction | Acetone-Water (50:50 v/v) | Polar compound extraction | A. sonchi | nih.gov |
| Solvent Evaporation | Evaporation of organic solvents (e.g., acetone) | Concentration of extract | A. sonchi | nih.gov |
| Solid Phase Extraction | Diaion HP-20 column, followed by water wash and MeOH elution | Further purification and concentration | A. sonchi | nih.gov |
| Chromatographic Separation | Sephadex LH-20 column, TLC, HPLC | Isolation and purification of this compound | A. sonchi (Sephadex LH-20) | nih.gov |
Elucidation of Moniliphenone S Chemical Structure and Stereochemistry
Spectroscopic Analysis Techniques Applied to Moniliphenone
The elucidation of this compound's chemical structure relies heavily on various spectroscopic methods, providing detailed insights into its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic compounds, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been crucial in assigning its proton and carbon signals and establishing connectivity.
The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound has been reported to show well-resolved signals characteristic of its aromatic protons. For instance, a 500 MHz ¹H NMR spectrum in acetone-d₆ revealed two sharp double doublets at δ 7.44 (C3-H, J=7.9, 1.0 Hz) and δ 7.10 (C5-H, J=8.3, 1.0 Hz). A triplet at δ 7.26 was observed for C4-H (J≈8 Hz), and a singlet at δ 6.18 was attributed to C3'-H and C5'-H, indicating overlapping meta-coupled aromatic protons typical of certain substituted benzene (B151609) rings wikidata.org. Additionally, singlets for a benzyl (B1604629) methyl group (Me-7′) at δ 2.25 and a methoxy (B1213986) group at δ 3.77 have been observed nih.gov.
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton. The ¹³C NMR spectrum of this compound revealed signals characteristic of a ketone carbonyl at δ 197.3 and an ester carbonyl (C-1″) at δ 166.3 nih.gov. Protonated sp² carbons were assigned based on HSQC (Heteronuclear Single Quantum Coherence) spectra, with signals at δ 129.4, 123.2, and 109.9 corresponding to C-5, C-6, and C-3′,5′, respectively nih.gov.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), have been instrumental in confirming the connectivity of atoms. COSY spectra showed correlations between adjacent protons, while HMBC spectra provided long-range correlations, for example, between the ketone and ester carbonyls (C-1″) and H-3′,5′, and between the ester carbonyl and H-6 and the methoxy group nih.gov. These correlations were vital for confirming the proposed structure.
Table 1: Selected NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Solvent | Reference |
| ¹H | 7.44 | dd | 7.9, 1.0 | C3-H | Acetone-d₆ | wikidata.org |
| ¹H | 7.10 | dd | 8.3, 1.0 | C5-H | Acetone-d₆ | wikidata.org |
| ¹H | 7.26 | t | ~8 | C4-H | Acetone-d₆ | wikidata.org |
| ¹H | 6.18 | s | - | C3'-H, C5'-H | Acetone-d₆ | wikidata.org |
| ¹H | 2.25 | s | - | Me-7′ | - | nih.gov |
| ¹H | 3.77 | s | - | OMe | - | nih.gov |
| ¹³C | 197.3 | - | - | Ketone C=O | - | nih.gov |
| ¹³C | 166.3 | - | - | Ester C=O (C-1″) | - | nih.gov |
| ¹³C | 129.4 | - | - | C-5 | - | nih.gov |
| ¹³C | 123.2 | - | - | C-6 | - | nih.gov |
| ¹³C | 109.9 | - | - | C-3′,5′ | - | nih.gov |
Mass Spectrometry (MS, EIMS, ESIMS, HRMS, LC-MS/MS)
Mass spectrometry (MS) techniques are crucial for determining the molecular weight and formula of a compound, as well as providing information on its fragmentation patterns. For this compound, various MS methods have been employed.
Electron Ionization Mass Spectrometry (EIMS) has shown molecular ion peaks for this compound (designated as compound 3 in some studies) at m/z 302 (M+). Additional peaks have been observed at m/z 259 (M+5), 258 (M+4), 257 (M+3), and 256 (M+2), which can be indicative of isotopic patterns or specific fragmentation pathways wikidata.org.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) in positive mode provided a pseudomolecular ion peak at m/z 303.0882 [M + H]+. This value is calculated for a molecular formula of C₁₆H₁₅O₆, suggesting the neutral molecular formula of this compound is C₁₆H₁₄O₆ (molecular weight 302.28 g/mol ) nih.govwikipedia.org. Other HRESIMS peaks observed include m/z 627.1488 [2M + Na]+ and 325.0749 [M + Na]+ nih.govwikipedia.org. These data confirm the molecular formula and provide confidence in the structural assignment.
Table 2: Mass Spectrometry Data for this compound
| Technique | Ion Type | m/z Value | Calculated for | Formula | Reference |
| EIMS | [M]+ | 302 | C₁₆H₁₄O₆ | C₁₆H₁₄O₆ | wikidata.org |
| EIMS | [M+5] | 259 | - | - | wikidata.org |
| EIMS | [M+4] | 258 | - | - | wikidata.org |
| EIMS | [M+3] | 257 | - | - | wikidata.org |
| EIMS | [M+2] | 256 | - | - | wikidata.org |
| HRESIMS | [M + H]+ | 303.0882 | C₁₆H₁₅O₆ | C₁₆H₁₄O₆ | nih.govwikipedia.org |
| HRESIMS | [M + Na]+ | 325.0749 | - | - | nih.govwikipedia.org |
| HRESIMS | [2M + Na]+ | 627.1488 | - | - | nih.govwikipedia.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect the presence of chromophores and conjugated systems within a molecule, providing information about electronic transitions. While UV-Vis spectroscopy is a standard technique for characterizing organic compounds, specific detailed UV-Vis absorption data (e.g., λmax values and molar absorptivities) for this compound were not explicitly reported in the provided search results. However, UV spectra are generally used in the identification and comparison of natural products wikidata.org. The presence of a benzophenone (B1666685) core in this compound would typically lead to characteristic absorption bands in the UV region due to π-π* and n-π* electronic transitions of the conjugated carbonyl system and aromatic rings.
Determination of Absolute Configuration (Stereochemistry)
The determination of absolute configuration is crucial for understanding the biological activity and precise three-dimensional arrangement of chiral molecules.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules, especially when combined with quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). ECD spectra measure the differential absorption of left and right circularly polarized light by a chiral molecule, resulting in characteristic Cotton effects.
While ECD spectroscopy is a widely accepted method for assigning absolute configurations and has been successfully applied to compounds structurally related to this compound, such as rabenchromenone and chloromonilicin (B1237421) wikipedia.org, specific experimental ECD data or calculated ECD spectra for this compound itself were not explicitly detailed in the provided search results. The application of ECD to this compound would involve comparing its experimental ECD spectrum with theoretically calculated spectra for its possible enantiomers to establish its absolute stereochemistry. This method is particularly effective for molecules containing chromophores, which are present in the benzophenone core of this compound.
Quantum Chemical Calculations for Chiroptical Properties
Chiroptical properties, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are phenomena observed in chiral molecules that interact differently with left and right circularly polarized light. These properties are highly sensitive to the three-dimensional arrangement of atoms and are invaluable for determining the absolute configuration of chiral natural products.
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful computational tools used to predict chiroptical spectra. By comparing experimentally obtained ECD spectra with computationally predicted spectra for different enantiomers, the absolute configuration of a chiral molecule can be reliably assigned.
Given that this compound is an achiral compound, it does not inherently possess chiroptical properties, and therefore, quantum chemical calculations for its chiroptical properties are not applicable to the molecule itself. However, it is important to note that such calculations are routinely employed in the broader field of natural product chemistry for the stereochemical assignment of chiral compounds often isolated alongside achiral metabolites. For instance, rabenchromenone, a compound isolated concurrently with this compound from Fimetariella rabenhorstii, had its absolute configuration determined using quantum chemical calculations in conjunction with ECD experiments. This highlights the critical role of these computational approaches in the comprehensive stereochemical elucidation of complex natural product mixtures.
Biosynthetic Pathways and Enzymatic Mechanisms of Moniliphenone
Polyketide Synthase (PKS) Pathway in Fungal Biosynthesis
Fungal secondary metabolites, including polyketides, are predominantly synthesized via the polyketide biosynthetic pathway. nih.gov This pathway is characterized by the repetitive condensation of C2 units, derived from activated primary metabolites such as acetyl-coenzyme A (CoA) and malonyl-CoA, to generate diverse polyketide structures. nih.govrasmusfrandsen.dk Polyketide synthases (PKSs) are large, multifunctional iterative enzymes that orchestrate these condensation reactions, bearing structural and functional similarities to mammalian fatty acid synthases. nih.govrasmusfrandsen.dk
The foundational concept for polyketide biosynthesis is the "polyacetate hypothesis," proposed by Birch and Donovan in 1953, which posits that polyketides are formed by the head-to-tail linkage of acetate (B1210297) units, followed by cyclization to yield aromatic compounds like phenols. rasmusfrandsen.dk In the context of Moniliphenone, its precursor, Emodin (B1671224), has been shown to be formed from the condensation of eight acetate units in Talaromyces islandicus, underscoring the polyketide origin of this family of compounds. nih.gov Furthermore, in the biosynthesis of neosartorin (B3115946), a pathway that involves this compound, the initial step is the synthesis of atrochrysone (B1255113) thioester catalyzed by the polyketide synthase nsrB. uniprot.org
Identification of Biosynthetic Precursors and Intermediates (e.g., Acetate Units)
This compound is classified as a benzophenone (B1666685) derivative within fungal metabolism. tandfonline.com Key research findings have identified two anthraquinone (B42736) pigments, chrysophanol (B1684469) and emodin, as direct precursors to this compound in Monilinia fructicola. tandfonline.com This precursor relationship was definitively established through incorporation experiments utilizing deuterium-labeled derivatives of chrysophanol and emodin, which were successfully incorporated into this compound. tandfonline.com
The broader biosynthetic pathway leading to these precursors and subsequently to this compound can be summarized as follows:
Acetate Units: As a polyketide, the foundational building blocks are acetate units. rasmusfrandsen.dknih.gov
Emodin Formation: Atrochrysone carboxylic acid is decarboxylated by the enzyme nsrE and subsequently oxidized by the anthrone (B1665570) oxygenase nsrD to yield Emodin. uniprot.org
Chrysophanol Formation: Emodin is then reduced to emodin hydroquinone (B1673460) by the oxidoreductase nsrR. Further A-ring reduction by the short-chain dehydrogenase nsrJ, dehydration by the scytalone (B1230633) dehydratase-like protein nsrI, and probable spontaneous re-oxidation lead to the formation of chrysophanol. uniprot.org
Conversion to this compound: A crucial step involves the Baeyer-Villiger monooxygenase nsrF, which accepts chrysophanol as a substrate, initiating a divergence in the pathway to yield precursors of monomeric units, including this compound. uniprot.org
Elucidation of Key Enzymatic Steps in this compound Formation
The transformation of anthraquinones, such as chrysophanol and emodin, into benzophenones like this compound represents a significant enzymatic conversion in fungal biosynthesis. tandfonline.com Specific enzymes play pivotal roles in these transformations:
Baeyer-Villiger Monooxygenase (nsrF): In the biosynthesis of neosartorin, the Baeyer-Villiger monooxygenase nsrF is identified as a key enzyme responsible for diverging biosynthetic routes. It acts on chrysophanol, inserting an oxygen atom at two distinct positions to produce precursors for different monomeric units, including this compound. uniprot.org This enzyme exhibits promiscuity, interacting flexibly with both methylated and non-methylated aromatic rings of chrysophanol. uniprot.org
Methyltransferase (nsrG): Following the hydrolysis of lactone intermediates, a methyltransferase designated nsrG catalyzes the methylesterification step, leading to the formation of this compound and its isomer, 2,2',6'-trihydroxy-4-methyl-6-methoxyacyldiphenylmethanone. uniprot.org This enzyme specifically catalyzes the methylation of monodictyphenone (B1256110) and cephalanone F within the branching pathway of neosartorin biosynthesis. rsc.org
This compound as an Intermediate in the Biosynthesis of Downstream Metabolites
This compound holds a critical position as a central intermediate in the biosynthesis of several downstream secondary metabolites, particularly within the xanthone (B1684191) and "emodin family" pathways. researchgate.netnih.govbioaustralis.comtandfonline.comtandfonline.comasm.orgoup.com
One of the most well-characterized roles of this compound is its conversion into various xanthone derivatives. Specifically, this compound is a direct precursor to the antifungal compound Chloromonilicin (B1237421) and its xanthone precursor, 4-Chloropinselin (B593481). tandfonline.comoup.com Studies using deuterium-labeled this compound have confirmed its direct incorporation into both Chloromonilicin and 4-Chloropinselin in Monilinia fructicola, establishing a clear biosynthetic route: this compound → 4-Chloropinselin → Chloromonilicin. tandfonline.comoup.comoup.com
The conversion from the benzophenone structure of this compound to a xanthone involves a series of tailoring reactions, including hydroxylation and chlorination of the phenolic nucleus, followed by an intramolecular ring closure. mdpi.com For instance, 5-chlorothis compound has been identified as a biosynthetic intermediate of 4-chloropinselin and chloromonilicin in Bipolaris sorokiniana. mdpi.com
This compound is a prominent member of the "emodin family" of fungal natural products, a large and biosynthetically interconnected group of secondary metabolites. nih.govrsc.orgrsc.org This family is characterized by a shared biosynthetic origin, primarily stemming from the key intermediate Emodin and its corresponding anthrone. nih.govrsc.org
The "emodin family" encompasses a wide array of chemically diverse compounds, including various anthraquinones (such as chrysophanol and emodin), other benzophenones (like monodictyphenone), and numerous xanthones. nih.govrsc.orgrsc.org this compound (referred to as compound 61 in some studies) and its isomer, 2,2',6'-trihydroxy-4-methyl-6-methoxyacyldiphenylmethanone (compound 63), have been identified as crucial precursors to blennolides. nih.gov Specifically, this compound (61) can be further transformed into blennolide C (56) and its C-10a epimer, epi-blennolide C (64), demonstrating its branching role in the biosynthesis of complex polyketide structures. nih.gov
Genetic and Molecular Biological Investigations of Biosynthetic Gene Clusters (BGCs)
The biosynthesis of fungal natural products, including this compound and its related compounds, is typically orchestrated by genes organized into contiguous regions on the genome known as biosynthetic gene clusters (BGCs). mdpi.com These BGCs encode the core biosynthetic enzymes, such as polyketide synthases (PKSs), along with various tailoring enzymes (e.g., monooxygenases, methyltransferases) that contribute to the structural diversity and complexity of the final metabolites. mdpi.com
Significant insights into the biosynthesis of the "emodin family" of compounds, which includes this compound, have been gained through advances in the genomic era. Techniques such as bioinformatic analyses, the generation and characterization of mutant fungal strains, heterologous gene expression, and in vitro enzymatic assays have been instrumental in elucidating these complex pathways. nih.gov These investigations have confirmed proposed biosynthetic routes and refined our understanding of the enzymatic machinery involved.
For example, in Aspergillus novofumigatus, the BGC responsible for neosartorin biosynthesis contains genes encoding key enzymes involved in this compound formation:
nsrB: Encodes the polyketide synthase that initiates the pathway by synthesizing atrochrysone thioester. uniprot.org
nsrF: Encodes the Baeyer-Villiger monooxygenase, a crucial enzyme for the divergence of the pathway from chrysophanol towards this compound. uniprot.org
nsrG: Encodes the methyltransferase responsible for the methylesterification step that yields this compound. uniprot.org
Such genetic and molecular investigations highlight the coordinated action of multiple enzymes within BGCs, providing a comprehensive understanding of how this compound is synthesized and how its pathway branches to produce a variety of structurally diverse and biologically active fungal metabolites.
Compound Names and PubChem CIDs
Biological Activities and Mechanistic Research of Moniliphenone and Its Analogues
Phytotoxicological Research and Plant-Pathogen Interactions
The interaction of Moniliphenone and its analogues with plant tissues has been a primary area of investigation, revealing their potential roles in plant-pathogen dynamics.
In Vitro and In Vivo Assays of Phytotoxicity
Research has shown varied phytotoxic effects of this compound and its analogues depending on the compound, concentration, and plant species tested. This compound and its chlorinated analogue, rabenzophenone, isolated from the oak-decline-associated fungus Fimetariella rabenhorstii, demonstrated notable activity in leaf puncture assays, causing necrotic diameters ranging from 0.2 to 0.7 cm on tomato and oak leaves.
Conversely, other studies on this compound isolated from Alternaria sonchi, a pathogen of sowthistles, reported less potent phytotoxicity. When tested on leaf disks of perennial sowthistle (Sonchus arvensis) and couch grass (Elytrigia repens), it produced lesions of up to 2.5 mm in diameter at a concentration of 2 mg/mL.
Studies on other benzophenone (B1666685) analogues, such as benzophenone-3, have also revealed significant phytotoxicity. At concentrations as low as 2 µg/L, benzophenone-3 was found to reduce root elongation in both seeds and bulbs of species like Lactuca sativa (lettuce), Cucumis sativus (cucumber), and Allium cepa (onion). nih.gov
Table 1: Summary of Phytotoxicity Assays for this compound and Analogues
| Compound | Source Organism | Plant Species Tested | Observed Effect |
| This compound | Fimetariella rabenhorstii | Tomato, Oak | Necrosis diameter of 0.2–0.7 cm in leaf puncture assay. |
| Rabenzophenone | Fimetariella rabenhorstii | Tomato, Oak | Necrosis diameter of 0.2–0.7 cm in leaf puncture assay. |
| This compound | Alternaria sonchi | Perennial Sowthistle, Couch Grass | Lesions up to 2.5 mm in diameter at 2 mg/mL. |
| Benzophenone-3 | N/A (Sunscreen agent) | Lactuca sativa, Cucumis sativus, Allium cepa | Significant reduction in root elongation from seeds and bulbs. nih.gov |
Investigation of Cellular and Molecular Targets of Phytotoxicity in Plants
Mechanistic studies have begun to uncover the cellular and molecular basis for the phytotoxicity of benzophenone compounds. Research on the analogue benzophenone-3 indicates that its toxic effects are linked to the induction of oxidative stress within plant cells. nih.gov Exposure to benzophenone-3 was shown to cause an overproduction of reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂) and superoxide (B77818). nih.gov This excess of ROS leads to significant cellular damage, triggering phytotoxicity, cytotoxicity, and genotoxicity in the root meristems of affected plants. nih.gov These findings suggest that the phytotoxic activity of this compound and its analogues may be mediated, at least in part, through the disruption of cellular redox homeostasis.
Antimicrobial and Antifungal Activity Studies
The potential of this compound and related structures as antimicrobial agents has been explored, though research in this area is less extensive than in phytotoxicology.
Research on Antibacterial Properties
While many benzophenone derivatives isolated from natural sources are investigated for a wide range of bioactivities, including antibacterial effects, specific studies detailing the antibacterial properties of this compound are not prominent in the currently available scientific literature. nih.govkaums.ac.ir The broader class of benzophenones has shown evidence of antimicrobial activity, establishing a basis for future investigation into this compound's specific spectrum of action against bacterial pathogens. nih.gov
Research on Antifungal Properties and Antifungal Precursor Role
Direct research into the antifungal activity of this compound itself is limited. However, studies on structurally related compounds produced by fungi suggest a potential role for this class of molecules in fungal ecology and as potential antifungal agents. For instance, research on the fungus Monilinia fructicola led to the isolation of a novel antifungal substance named bromomonilicin, alongside its precursor. nih.gov The structural similarity in nomenclature suggests a relationship to the this compound family, and the identification of a precursor-product relationship highlights a potential biochemical strategy where a less active compound is synthesized and later converted into a more potent antifungal agent. nih.gov This finding points to the possibility that this compound or its close analogues could serve as intermediates or precursors in the biosynthesis of active antifungal compounds.
Enzyme Inhibition Studies (e.g., Carboxylesterase Inhibition)
The ability of small molecules to inhibit enzyme activity is a key area of biochemical research. Carboxylesterases (CES) are a class of enzymes that play crucial roles in the metabolism of a wide variety of compounds containing ester bonds. nih.govresearchgate.net The inhibition of these enzymes can have significant physiological effects. nih.gov While this compound and its analogues have been subjected to screening for various biological activities, including esterase inhibition, specific and detailed kinetic data, such as IC₅₀ or Kᵢ values for the inhibition of carboxylesterase, are not extensively reported in the available literature. The structural characteristics of this compound make it a candidate for interaction with enzyme active sites, warranting further investigation to quantify its specific inhibitory potential against carboxylesterases and other enzymes.
Exploration of Structure-Activity Relationships (SAR) for Biological Effects
The investigation into the structure-activity relationships (SAR) of this compound and its analogues is crucial for optimizing their biological effects and guiding the design of more potent and selective therapeutic agents. While specific and extensive SAR studies exclusively focused on a wide range of this compound analogues are not abundantly detailed in the available literature, valuable insights can be extrapolated from research on the broader class of benzophenone derivatives, to which this compound belongs. researchgate.netresearchgate.net These studies consistently highlight the significant impact of the nature, number, and position of substituents on the benzophenone scaffold on various biological activities, including anticancer and anti-inflammatory effects.
Furthermore, the introduction of other substituents, such as halogens or alkyl groups, can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity for specific molecular targets. The general consensus in the field of medicinal chemistry is that even minor structural modifications to a parent compound can lead to substantial changes in its pharmacological profile.
While direct SAR data on this compound analogues is limited, the principles derived from the study of other substituted benzophenones provide a foundational framework for predicting how structural alterations might influence its biological activity. Future research endeavors should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogues to elucidate more precise SAR. This would involve modifying the substitution pattern on both aromatic rings and evaluating the impact of these changes on cytotoxicity, anti-inflammatory, and other relevant biological activities.
Investigation of Mechanisms of Action at the Molecular Level
Understanding the molecular mechanisms through which this compound and its analogues exert their biological effects is fundamental to their development as therapeutic agents. Although the precise molecular targets of this compound have not been definitively elucidated in the provided research, insights can be gleaned from the mechanistic studies of structurally related compounds and general principles of pharmacology. Many natural and synthetic compounds with phenolic and benzophenone-like structures have been shown to induce cellular responses through various interconnected pathways, with the induction of apoptosis being a prominent mechanism of action against cancer cells. mdpi.comnih.gov
A frequently implicated mechanism in the induction of apoptosis by various bioactive compounds is the generation of reactive oxygen species (ROS). nih.govplos.org ROS, such as superoxide anions and hydrogen peroxide, are highly reactive molecules that can cause oxidative stress within cells when their production overwhelms the cellular antioxidant capacity. nih.gov This oxidative stress can lead to damage of vital cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death. researchgate.net The production of ROS can be initiated through various means, including interference with the mitochondrial electron transport chain. youtube.com
The mitochondrial pathway, also known as the intrinsic pathway of apoptosis, is a central mechanism through which cells undergo programmed cell death in response to a wide array of stimuli, including oxidative stress. nih.govfrontiersin.org This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. frontiersin.org An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.govnih.gov
Once in the cytosol, cytochrome c associates with apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. nih.gov The formation of the apoptosome leads to the activation of caspase-9, an initiator caspase, which in turn activates executioner caspases, such as caspase-3. mdpi.commdpi.com Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies. nih.gov Studies on other compounds have demonstrated that the induction of apoptosis can be mediated by this caspase-dependent mitochondrial death pathway. nih.govresearchgate.netresearchgate.net
While direct experimental evidence specifically for this compound is pending, it is plausible that its mechanism of action involves the induction of ROS generation, leading to the activation of the mitochondrial apoptotic pathway. Future molecular-level investigations should aim to confirm this hypothesis by examining the effects of this compound on ROS production, mitochondrial membrane potential, cytochrome c release, and the activation of key caspases in relevant biological systems.
Ecological Significance and Biotechnological Research Perspectives
Role in Fungal Virulence and Plant Disease Development
Moniliphenone is a benzophenone (B1666685) derivative that has been identified as a biosynthetic intermediate of chloromonilicin (B1237421). nih.govwikipedia.org This compound was initially isolated from Monilinia fructicola, a significant plant pathogen responsible for brown rot disease in stone fruits such as peaches, plums, and apricots, as well as pome fruits like apples and pears. nih.govwikipedia.orgnih.gov Phytotoxic metabolites, including compounds like this compound, are critical components of the pathogenic arsenal (B13267) employed by necrotrophic fungi. wikipedia.org These metabolites act as virulence or pathogenicity factors, facilitating host-pathogen interactions and the infection process in plants. wikipedia.org
Another fungal species, Alternaria sonchi, which is being investigated as a potential biocontrol agent for perennial sowthistle, also produces this compound and a related compound, 5-chlorothis compound. chanhtuoi.com While this compound, when tested at concentrations of 2 mg/mL, showed weak phytotoxicity on leaf disks of perennial sowthistle (Sonchus arvensis) and couch grass (Elytrigia repens), inducing lesions up to 2.5 mm in diameter, it did not exhibit acute toxicity to Paramecium caudatum and demonstrated moderate to low cytotoxicity. chanhtuoi.comchanhtuoi.com In comparison, rabenzophenone, a compound structurally similar to this compound but possessing a chlorine atom at C-4, isolated from Fimetariella rabenhorstii, exhibited stronger phytotoxic activity. wikipedia.org Rabenzophenone caused necrosis ranging from 0.5 to 0.7 cm on holm oak (Quercus ilex) and tomato (Lycopersicon esculentum) leaves at a concentration of 1 mg/mL, suggesting varying degrees of phytotoxic potential among related benzophenone derivatives. wikipedia.org
Contribution to Fungal Defense Mechanisms and Inter-Species Interactions
Fungi engage in intricate interactions with other organisms, including bacteria and other fungal species, within their ecosystems. These interactions can manifest as either antagonistic or synergistic relationships. Phytopathogenic fungi, in particular, have evolved sophisticated mechanisms not only to counteract but also to manipulate the immune responses of their plant hosts. While the direct role of this compound in specific fungal defense mechanisms or inter-species interactions is not extensively detailed, its production as a secondary metabolite by phytopathogenic fungi like Monilinia fructicola and Alternaria sonchi implies its involvement in the fungus's chemical communication and competitive strategies within its environment. nih.govchanhtuoi.com Fungal secondary metabolites, such as this compound and its derivatives, are known to contribute to the chemical arsenal that fungi utilize in competitive interactions and in establishing their ecological niche. The biosynthesis of chloromonilicin, a phytotoxin, with this compound as an intermediate, further underscores its potential contribution to the fungus's ability to interact with and potentially defend against other organisms or manipulate its host. nih.gov
Research into this compound as a Bioherbicide Lead Compound
Fungal phytotoxins, including this compound and structurally related compounds, have attracted attention in research as potential lead compounds for developing bioherbicides. chanhtuoi.com The fungus Alternaria sonchi, a known producer of this compound, is itself considered a promising agent for the biocontrol of perennial sowthistle. chanhtuoi.com The interest in fungal phytotoxins stems from their potential to offer environmentally friendly weed control strategies, characterized by their biodegradability and novel modes of action, which could serve as alternatives to synthetic chemical herbicides. chanhtuoi.com
Despite the general promise of fungal metabolites, initial bioassays indicated that this compound itself exhibited only weak phytotoxicity on perennial sowthistle and couch grass, causing small lesions. chanhtuoi.comchanhtuoi.com However, the broader field of research into fungal metabolites for weed control remains active. Endophytic fungi, which produce a variety of phytotoxic compounds, are also being explored for their potential as bioherbicides. Future research may focus on enhancing the efficacy of such compounds through improved formulations, the use of adjuvants, or by combining multiple microbial agents and their allelochemicals to achieve more robust weed control.
Synthetic Chemistry Approaches and Development of Moniliphenone Derivatives
Total Synthesis Strategies for Moniliphenone
This compound was initially isolated from Monilinia fructicola and identified as a novel benzophenone (B1666685) derivative, serving as a crucial intermediate in the biosynthesis of xanthones nih.govnih.gov. The total synthesis of this compound and several of its analogues, including rabenzophenone (5-chlorothis compound), has been reported bpums.ac.ir. While specific detailed synthetic routes for this compound are not extensively detailed in the provided search results, the general strategies for benzophenone synthesis typically involve the formation of the diaryl ketone core. This often includes reactions such as Friedel-Crafts acylation, oxidation of diarylmethanes, or various cross-coupling reactions, which are fundamental to constructing the benzophenone scaffold. The complexity of this compound, with its specific hydroxylation and methylation patterns, would necessitate careful control over regioselectivity and functional group manipulation during these synthetic steps.
Synthesis of Halogenated this compound Analogues (e.g., 5-Chlorothis compound)
Halogenated derivatives of natural products can exhibit altered biological activities and are often targets for synthetic exploration. 5-Chlorothis compound, also known as rabenzophenone, is a notable halogenated analogue that has been isolated from fungal sources such as Fimetariella rabenhorstii and Alternaria sonchi chanhtuoi.com. Its identification as a new benzophenone derivative underscores the structural diversity within this class of compounds. The total synthesis of rabenzophenone has also been achieved, alongside that of this compound and other analogues bpums.ac.ir. This suggests that chemical synthesis routes exist for introducing halogen atoms onto the this compound scaffold, likely involving electrophilic halogenation or cross-coupling reactions with halogenated precursors at specific positions on the aromatic rings. While Monilinia fructicola has been shown to produce brominated analogues, such as bromo-monilicin, when cultured in a bromide-containing medium, this represents a biosynthetic pathway rather than a direct chemical synthesis method for halogenation.
Chemoenzymatic Synthesis Research
Chemoenzymatic synthesis, which integrates the precision and efficiency of enzymatic catalysis with the versatility of traditional chemical transformations, offers a powerful approach for the sustainable and efficient production of complex molecules chanhtuoi.com. This method is particularly advantageous for natural products like this compound, which possess intricate structures and are derived from complex biosynthetic pathways involving multiple enzymatic steps. Enzymes provide high regio- and stereoselectivity, often operating under mild reaction conditions, thereby reducing the need for extensive protecting group manipulations and leading to more step-economic synthetic routes.
Although direct research on the chemoenzymatic synthesis of this compound was not specifically detailed in the provided search results, the principles of this approach are highly relevant. Given that this compound's biosynthesis involves enzymes such as polyketide synthases, methyltransferases, and monooxygenases, it is plausible that specific enzymatic steps from its natural pathway could be harnessed in vitro or in vivo in combination with chemical steps to synthesize this compound or its derivatives. This could involve using enzymes to construct specific chiral centers or introduce complex functionalities, followed by chemical reactions to complete the synthesis, or vice versa. The broader field of chemoenzymatic synthesis has successfully been applied to other natural products, including terpenes and glycans, demonstrating its potential for accessing complex, bioactive chemical scaffolds.
Development of this compound Scaffolds for Chemical Biology Probes
The benzophenone core structure is well-recognized in chemical biology for its utility as a photoactivatable chemical group (PCG). These light-activated radical precursors are widely employed in photoaffinity labeling (PL), a technique used to map biomolecular interactions by covalently linking a probe to its interacting partner upon irradiation with light. This provides valuable spatial and temporal information about protein-protein, protein-nucleic acid, and protein-ligand interactions within biological systems.
Given that this compound is a benzophenone derivative, its molecular scaffold holds significant potential for development into chemical biology probes. By incorporating a this compound core into a probe molecule, researchers could leverage its inherent photoreactivity to study its interactions with biological targets. Such probes could be designed to investigate the enzymes involved in its biosynthesis or degradation, or to identify novel protein targets that interact with this compound or its analogues. The Chemical Probes Portal and the NIH Chemical Biology & Probes (CBP) study section emphasize the importance of designing, synthesizing, and applying small molecule probes to elucidate biological pathways and aid in early drug discovery. Therefore, the this compound scaffold represents a promising foundation for creating new tools to gain deeper insights into biological mechanisms.
Future Research Directions and Unexplored Avenues for Moniliphenone
Advanced Mechanistic Elucidation of Biological Activities (e.g., in vivo studies)
Despite the reported bioactivities of benzophenones, including Moniliphenone, detailed mechanistic studies and in vivo investigations remain limited. bpums.ac.ir Future research should prioritize clarifying the precise molecular mechanisms through which this compound exerts its biological effects. This includes identifying specific protein targets, elucidating signaling pathways, and understanding cellular responses. For instance, while some benzophenone (B1666685) derivatives have shown potent effects in various assays (e.g., antimicrobial, cytotoxic, antioxidant, anti-inflammatory), the underlying mechanisms are often not fully characterized. bpums.ac.ir
A critical next step involves conducting comprehensive in vivo studies to validate the observed in vitro activities and assess the compound's efficacy and safety within living systems. This would involve animal models to evaluate its pharmacological potential, pharmacokinetics, and pharmacodynamics. Such studies are essential to translate promising in vitro findings into potential therapeutic or agricultural applications. bpums.ac.ir
Systems Biology and -Omics Approaches for Comprehensive Understanding
To gain a holistic understanding of this compound's biological significance, the application of systems biology and multi-omics approaches is crucial. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide comprehensive insights into its biosynthesis, regulation, and interactions within biological systems.
Genomics: Sequencing the genomes of this compound-producing organisms can identify the complete set of genes involved in its biosynthetic pathway, including regulatory elements.
Transcriptomics: Analyzing gene expression patterns under different conditions (e.g., stress, co-cultivation) can reveal the transcriptional regulation of this compound production and its impact on the host organism's physiology.
Proteomics: Investigating the proteins expressed during this compound biosynthesis can identify key enzymes and their post-translational modifications, offering insights into enzyme function and pathway efficiency.
Metabolomics: A comprehensive analysis of the metabolome can provide a direct snapshot of the metabolic state, allowing for the identification of intermediates, co-factors, and downstream products related to this compound.
The integration of these -omics datasets, often through advanced bioinformatics and computational tools, can help construct interaction networks and unravel complex biological phenomena that might be missed by single-omics analyses. This integrated approach can accelerate the discovery of novel mechanisms of action for this compound.
Expanding the Scope of Biosynthetic Engineering for this compound Production
This compound is a natural product synthesized through complex biosynthetic pathways. nih.govresearchgate.net Future research should focus on expanding the scope of biosynthetic engineering to optimize and enhance its production. This involves a deeper understanding of the enzymes and genetic machinery involved in its synthesis. nih.gov
Strategies for biosynthetic engineering could include:
Pathway Elucidation and Characterization: Fully mapping the enzymatic steps and identifying all genes responsible for this compound biosynthesis.
Genetic Engineering: Manipulating the genes of producer organisms (e.g., Monilinia fructicola, Alternaria sonchi) to increase this compound yield or to produce novel analogs. This can involve overexpression of key enzymes, knocking out competing pathways, or introducing genes into heterologous hosts. nih.gov
Synthetic Biology: Designing and constructing custom organisms or cell factories tailored for efficient and sustainable this compound production, potentially utilizing renewable feedstocks.
Bioprocess Optimization: Refining fermentation conditions, media composition, and bioreactor design to maximize product yield and quality.
Such efforts can lead to more efficient and selective production methods, addressing challenges associated with the isolation of natural compounds from biological material, which can often be limited in quantity.
Further Investigations into Ecological Roles and Environmental Impact
While secondary metabolites like this compound are known to play various roles in the natural environment, their precise ecological functions are often not fully understood. chem960.com this compound has been identified as a phytotoxic compound, suggesting a role in plant-fungal interactions, potentially as a natural herbicide. researchgate.net
Future research should investigate:
Interactions within Microbial Communities: How this compound influences the growth and behavior of other microorganisms in its natural habitat, including antagonistic or synergistic effects.
Host-Pathogen Interactions: For fungi like Alternaria sonchi that are considered biocontrol agents, understanding this compound's contribution to pathogenicity and its role in the fungus's life cycle.
Environmental Fate and Impact: Assessing the persistence, degradation, and potential effects of this compound on non-target organisms and ecosystems. This includes evaluating its ecotoxicological profile in relevant environmental contexts.
Role in Stress Response: Exploring if this compound production is modulated by environmental stressors and if it contributes to the producing organism's adaptation or defense mechanisms.
Studying this compound within its natural ecological context can reveal more nuanced roles beyond its observed bioactivities in isolated laboratory settings. chem960.com
Rational Design and Synthesis of Novel this compound Derivatives with Targeted Bioactivities
The structural framework of this compound, as a benzophenone derivative, offers a rich scaffold for the rational design and synthesis of novel compounds. bpums.ac.ir Understanding the structure-activity relationships (SAR) is paramount for this endeavor. bpums.ac.ir
Future research should focus on:
Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to identify key structural features responsible for specific biological activities. This involves systematically modifying different parts of the this compound molecule and evaluating the impact on its efficacy and selectivity. bpums.ac.ir
Molecular Docking and Dynamics: Utilizing computational approaches like molecular docking and molecular dynamics simulations to predict how this compound and its derivatives interact with biological targets at a molecular level, guiding the design of more potent and selective compounds.
Synthetic Analog Generation: Synthesizing a library of this compound derivatives with targeted modifications to enhance desired bioactivities (e.g., increased potency, improved specificity, reduced toxicity) or to introduce new functionalities. bpums.ac.ir
Mechanism-Guided Design: Using insights from mechanistic elucidation (Section 8.1) to rationally design derivatives that specifically modulate identified biological targets or pathways.
Lead Optimization: Developing promising derivatives into lead compounds for drug discovery or agrochemical applications, with iterative cycles of synthesis, testing, and SAR refinement.
This approach aims to leverage the inherent bioactivity of this compound to create a new generation of compounds with optimized properties for various applications.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for characterizing the structural and physicochemical properties of Moniliphenone?
- Methodological Answer :
- Step 1 : Perform high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, HSQC, HMBC) to confirm molecular structure .
- Step 2 : Use differential scanning calorimetry (DSC) or X-ray crystallography to determine crystallinity and polymorphism.
- Step 3 : Assess solubility and stability via HPLC under varying pH and temperature conditions. Include detailed chromatographic parameters (column type, mobile phase, flow rate) for reproducibility .
- Key Consideration : For novel derivatives, provide elemental analysis and purity data (>95% by HPLC) to validate identity .
Q. How should researchers optimize synthetic routes for this compound derivatives while ensuring reproducibility?
- Methodological Answer :
- Step 1 : Design a fractional factorial experiment to test variables (catalyst loading, solvent polarity, temperature). Use response surface methodology (RSM) to identify optimal conditions .
- Step 2 : Document all synthetic procedures in the "Experimental" section, including reaction times, workup protocols, and yields. For repeated procedures, provide one representative example with deviations noted .
- Step 3 : Validate scalability by repeating small-scale syntheses (1–5 mmol) in triplicate. Report mean yields and standard deviations .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s bioactivity data across different assay models?
- Methodological Answer :
- Step 1 : Conduct a meta-analysis of existing data to identify assay-specific variables (e.g., cell line viability, incubation time, solvent/DMSO concentration) .
- Step 2 : Replicate conflicting experiments under standardized conditions, controlling for confounding factors (e.g., endotoxin levels in cell cultures).
- Step 3 : Apply multivariate statistical analysis (ANCOVA or mixed-effects models) to isolate variables contributing to discrepancies .
- Key Consideration : Publish raw datasets and assay protocols as supplementary information to enable peer validation .
Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Step 1 : Use CRISPR-Cas9 knockout libraries or siRNA screens to identify target genes/pathways. Pair with transcriptomic profiling (RNA-seq) for pathway enrichment analysis .
- Step 2 : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity to putative targets.
- Step 3 : Validate findings in vivo using conditional knockout models, ensuring adherence to ethical guidelines for animal studies .
Q. How should interdisciplinary teams manage data ownership and collaboration conflicts in this compound research?
- Methodological Answer :
- Step 1 : Draft a collaboration agreement pre-study, defining roles, data access rights, and authorship criteria .
- Step 2 : Use version-controlled repositories (e.g., GitHub, LabArchives) for real-time data sharing and audit trails.
- Step 3 : Conduct regular team audits to address methodological drift or inconsistent data interpretation .
Data Presentation and Reproducibility Guidelines
- Tables : Include comparative tables for synthetic yields, bioactivity IC₅₀ values, and statistical analyses (e.g., p-values, confidence intervals) .
- Supplementary Materials : Provide NMR spectra, crystallographic data (CIF files), and raw assay results in machine-readable formats (CSV, JSON) .
- Ethical Compliance : Disclose conflicts of interest and obtain ethical approvals for biological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
